molecular formula C16H23NO2 B14846833 3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide

3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14846833
M. Wt: 261.36 g/mol
InChI Key: VYEFYPJPIPJQLB-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide can be achieved through several routes. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) . This reaction proceeds under solvent-free conditions at room temperature, making it an efficient and environmentally friendly process. Industrial production methods may involve similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethyl groups are replaced by other functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and cyclopropoxy groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 3-Tert-butyl-2-cyclopropoxy-N,N-dimethylbenzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-tert-butyl-2-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-8-6-7-12(15(18)17(4)5)14(13)19-11-9-10-11/h6-8,11H,9-10H2,1-5H3

InChI Key

VYEFYPJPIPJQLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

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